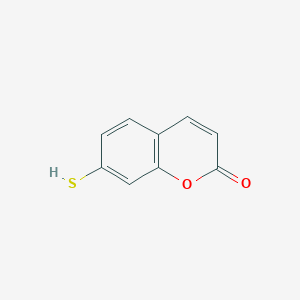

7-Mercapto-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Mercapto-2H-chromen-2-one, also known as 7-mercapto-coumarin, is a sulfur-containing heterocyclic compound. It belongs to the coumarin family, which is known for its wide range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-hydroxy-4-methylcoumarin with thiourea in the presence of a base, followed by acidification to yield the desired product . Another approach involves the use of 7-hydroxycoumarin and thiolating agents such as sodium hydrosulfide (NaSH) under mild conditions .

Industrial Production Methods: Industrial production of 7-mercapto-2H-chromen-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Mercapto-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction of the coumarin ring can lead to dihydrocoumarins.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

Disulfides: Formed through oxidation of the thiol group.

Thioethers: Result from nucleophilic substitution reactions.

Dihydrocoumarins: Produced by reduction of the coumarin ring.

Scientific Research Applications

7-Mercapto-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing various bioactive compounds and materials with unique properties.

Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: Utilized in the development of optical brighteners, laser dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 7-mercapto-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Thiol-Disulfide Exchange: The thiol group can undergo thiol-disulfide exchange reactions, modulating the activity of proteins and enzymes.

Fluorescence: The compound’s fluorescent properties enable it to act as a probe for studying biological systems.

Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

7-Hydroxy-2H-chromen-2-one: Lacks the thiol group, resulting in different reactivity and applications.

4-Methyl-7-thiocyanato-2H-chromen-2-one: Contains a thiocyanate group instead of a thiol, leading to distinct chemical behavior.

Uniqueness: 7-Mercapto-2H-chromen-2-one is unique due to its thiol group, which imparts enhanced reactivity and versatility in chemical transformations. This makes it a valuable compound for developing new materials and studying biological systems .

Biological Activity

7-Mercapto-2H-chromen-2-one, also known as 7-mercapto-coumarin, is a sulfur-containing derivative of coumarin notable for its diverse biological activities. The compound features a chromenone structure with a thiol group at the seventh position, which enhances its reactivity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a mercapto group (-SH) attached to the chromenone backbone. This unique feature significantly influences its chemical reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₇O₂S |

| Molecular Weight | 181.22 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example, it showed cytotoxic effects on A549 (lung cancer), HeLa (cervical cancer), and A2780 (ovarian cancer) cell lines with IC₅₀ values indicating potent activity.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 0.12 |

| HeLa | 0.024 |

| A2780 | 0.036 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown that it can inhibit the growth of various bacterial strains, which is attributed to its ability to disrupt microbial cell membranes.

Synergistic Effects

Interaction studies involving this compound have highlighted its potential synergistic effects when combined with other compounds, enhancing overall biological activity. For instance, when used in conjunction with certain antibiotics, it has been observed to improve their efficacy against resistant bacterial strains.

The biological activity of this compound is largely attributed to its thiol group, which can participate in redox reactions and interact with various biological macromolecules. This interaction can lead to the modulation of enzymatic activities and the induction of apoptosis in cancer cells.

Case Studies

-

Antitumor Efficacy in Animal Models

- A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Antimicrobial Testing

- In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Synthesis

The synthesis of this compound typically involves several key steps, including the reaction of appropriate precursors under controlled conditions to yield the target compound efficiently.

Properties

Molecular Formula |

C9H6O2S |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

7-sulfanylchromen-2-one |

InChI |

InChI=1S/C9H6O2S/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H |

InChI Key |

RKEVGXWCJYWMEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.